molecular formula C19H19NO3 B3917937 N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide

N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B3917937
M. Wt: 309.4 g/mol
InChI Key: KKSZQZQEIVJAMT-UHFFFAOYSA-N
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Description

N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide, commonly known as BuBc, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BuBc is a benzofuran derivative that has been extensively studied for its unique properties and potential benefits in scientific research.

Mechanism of Action

BuBc exerts its biological effects through the inhibition of ROS and the activation of various signaling pathways. It has been shown to induce apoptosis in cancer cells and protect against oxidative stress in neuronal cells. BuBc also has anti-inflammatory properties and has been found to reduce inflammation in various animal models.
Biochemical and Physiological Effects:
BuBc has been found to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of cell death. BuBc has also been shown to reduce oxidative stress and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

BuBc has several advantages for laboratory experiments, including its high specificity and sensitivity for ROS detection. However, BuBc has some limitations, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the study of BuBc, including the development of novel synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action in various biological systems. Further studies are also needed to determine the optimal conditions for the use of BuBc in laboratory experiments and to assess its potential toxicity in vivo.
In conclusion, BuBc is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential benefits in scientific research make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.

Scientific Research Applications

BuBc has been found to have various applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. BuBc has also been used as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-butan-2-yl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-12(2)13-8-9-15(16(21)10-13)20-19(22)18-11-14-6-4-5-7-17(14)23-18/h4-12,21H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZQZQEIVJAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
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N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(4-sec-butyl-2-hydroxyphenyl)-1-benzofuran-2-carboxamide

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